molecular formula C20H18ClF2NO4S2 B4346341 ISOPROPYL 2-({[3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

ISOPROPYL 2-({[3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B4346341
M. Wt: 473.9 g/mol
InChI Key: ALAHSMKRUBQTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-({[3-chloro-4-(difluoromethoxy)-1-benzothien-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene moiety, a difluoromethoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-({[3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-3-chlorobenzene and thiophene-2-carboxylic acid, under palladium-catalyzed conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent, such as difluoromethyl phenyl sulfone.

    Coupling with the Thiophene Ring: The thiophene ring is coupled with the benzothiophene moiety through a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative and a palladium catalyst.

    Formation of the Final Compound: The final compound is obtained by esterification of the carboxylic acid group with isopropyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-({[3-chloro-4-(difluoromethoxy)-1-benzothien-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and difluoromethoxy positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Isopropyl 2-({[3-chloro-4-(difluoromethoxy)-1-benzothien-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of ISOPROPYL 2-({[3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Isopropyl 2-({[3-chloro-4-(difluoromethoxy)-1-benzothien-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:

    Isopropyl 2-({[3-chloro-4-(methoxy)-1-benzothien-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    Isopropyl 2-({[3-chloro-4-(trifluoromethoxy)-1-benzothien-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    Isopropyl 2-({[3-chloro-4-(difluoromethyl)-1-benzothien-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate: Similar structure but with a difluoromethyl group instead of a difluoromethoxy group.

The uniqueness of ISOPROPYL 2-({[3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

propan-2-yl 2-[[3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2NO4S2/c1-8(2)27-19(26)13-9(3)10(4)29-18(13)24-17(25)16-15(21)14-11(28-20(22)23)6-5-7-12(14)30-16/h5-8,20H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAHSMKRUBQTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ISOPROPYL 2-({[3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ISOPROPYL 2-({[3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ISOPROPYL 2-({[3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ISOPROPYL 2-({[3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 5
ISOPROPYL 2-({[3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ISOPROPYL 2-({[3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.